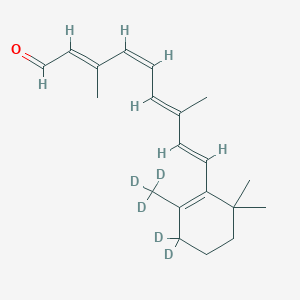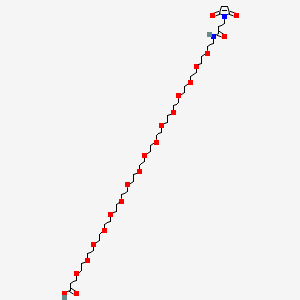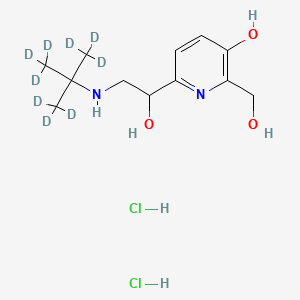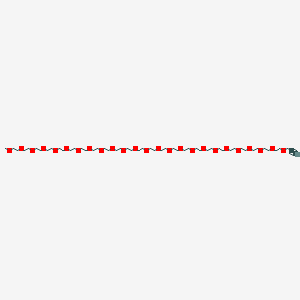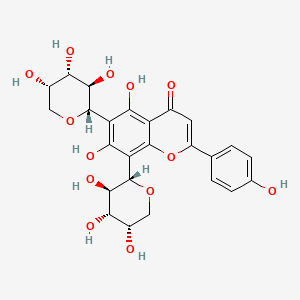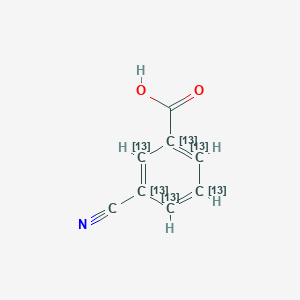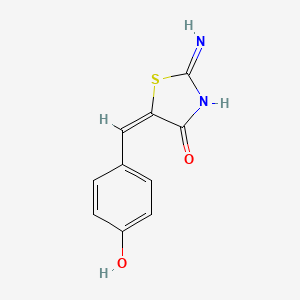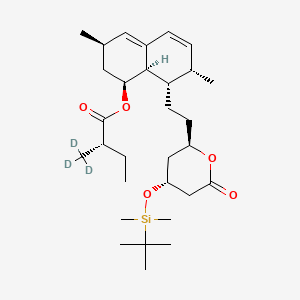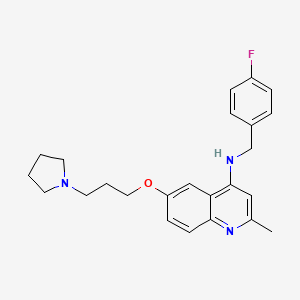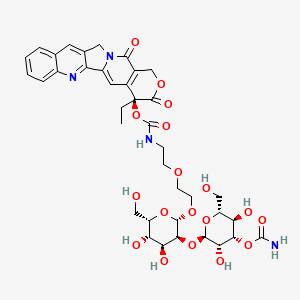
Antitumor agent-63
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitumor agent-63, also known as Compound 40, is a 20(S)-O-linked camptothecin glycoconjugate. This compound is notable for its antitumor properties and its lack of toxicity towards normal cells. It exhibits high stability and very weak direct topoisomerase I inhibition .
准备方法
The synthesis of Antitumor agent-63 involves the conjugation of camptothecin with a glycoconjugate. The specific synthetic routes and reaction conditions for this compound are not widely documented in the public domain. general methods for synthesizing camptothecin derivatives typically involve multi-step organic synthesis processes, including protection and deprotection steps, esterification, and glycosylation reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
化学反应分析
Antitumor agent-63 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Antitumor agent-63 has a wide range of scientific research applications:
Chemistry: It is used in the study of camptothecin derivatives and their chemical properties.
Biology: It is used to study the biological effects of camptothecin derivatives on cancer cells.
Medicine: It is being investigated for its potential use in cancer therapy due to its antitumor properties and lack of toxicity towards normal cells.
Industry: It may be used in the development of new anticancer drugs and therapies.
作用机制
The mechanism of action of Antitumor agent-63 involves its interaction with topoisomerase I, an enzyme that helps to relieve torsional strain in DNA during replication and transcription. By inhibiting this enzyme, this compound prevents the relaxation of supercoiled DNA, leading to DNA damage and cell death in cancer cells. This compound exhibits very weak direct topoisomerase I inhibition, suggesting that its antitumor effects may also involve other molecular targets and pathways .
相似化合物的比较
Antitumor agent-63 can be compared with other camptothecin derivatives, such as:
Topotecan: Another camptothecin derivative used in cancer therapy. It also inhibits topoisomerase I but has different pharmacokinetic properties.
Irinotecan: A camptothecin derivative used in the treatment of colorectal cancer. It is a prodrug that is converted into its active form in the body.
属性
分子式 |
C38H46N4O18 |
|---|---|
分子量 |
846.8 g/mol |
IUPAC 名称 |
[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] N-[2-[2-[(2S,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]carbamate |
InChI |
InChI=1S/C38H46N4O18/c1-2-38(20-12-22-25-18(11-17-5-3-4-6-21(17)41-25)13-42(22)32(49)19(20)16-55-35(38)50)60-37(52)40-7-8-53-9-10-54-34-31(28(47)26(45)23(14-43)57-34)58-33-29(48)30(59-36(39)51)27(46)24(15-44)56-33/h3-6,11-12,23-24,26-31,33-34,43-48H,2,7-10,13-16H2,1H3,(H2,39,51)(H,40,52)/t23-,24+,26+,27+,28-,29-,30-,31-,33+,34-,38-/m0/s1 |
InChI 键 |
YFRBFEVHTILPOU-MLGQGFJNSA-N |
手性 SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)NCCOCCO[C@@H]6[C@H]([C@H]([C@@H]([C@@H](O6)CO)O)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)OC(=O)N)O |
规范 SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)NCCOCCOC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)OC(=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


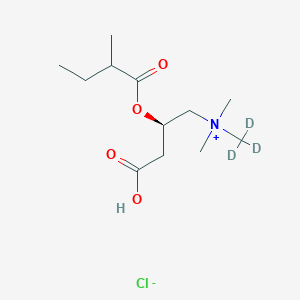
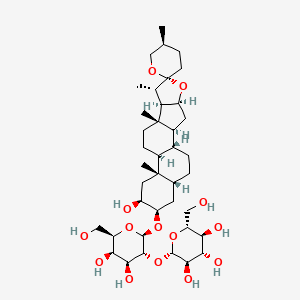
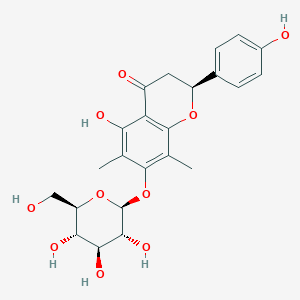
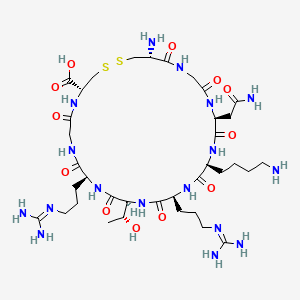
![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)
